molecular formula C14H19N B2684902 2,2,4,6,8-pentamethyl-1H-quinoline CAS No. 1024208-85-2

2,2,4,6,8-pentamethyl-1H-quinoline

Cat. No. B2684902
M. Wt: 201.313
InChI Key: SVHOHMXWCUSMAK-UHFFFAOYSA-N
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Description

2,2,4,6,8-Pentamethyl-1H-quinoline is a chemical compound with the molecular formula C14H19N . It is also known by the synonym Quinoline, 1,2-dihydro-2,2,4,6,8-pentamethyl- . The molecular weight of this compound is 201.31 .


Molecular Structure Analysis

The molecular structure of 2,2,4,6,8-pentamethyl-1H-quinoline consists of a quinoline core with five methyl groups attached at the 2, 2, 4, 6, and 8 positions . The quinoline core is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .

Scientific Research Applications

Anticancer Activities

Quinoline derivatives have been extensively investigated for their anticancer properties. The structural versatility of quinoline allows for the synthesis of numerous analogs with potential anticancer activities. These compounds have shown effectiveness against various cancer drug targets through mechanisms such as inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair (Solomon & Lee, 2011).

Synthetic Methodologies

Quinolines are pivotal scaffolds in synthetic organic chemistry. Notably, the asymmetric hydrogenation of quinolines using chiral cationic ruthenium catalysts represents a significant advancement. This methodology has facilitated the efficient synthesis of biologically active tetrahydroquinolines, showcasing the broad applicability of quinoline derivatives in medicinal chemistry (Wang et al., 2011).

Material Science and Corrosion Inhibition

Quinoline derivatives have also found applications in material science, particularly as corrosion inhibitors for metals in acidic media. Their ability to form stable complexes with metallic surfaces through coordination bonding has been leveraged to enhance corrosion resistance, demonstrating the multifaceted utility of quinoline compounds in industrial applications (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

2,2,4,6,8-pentamethyl-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-9-6-10(2)13-12(7-9)11(3)8-14(4,5)15-13/h6-8,15H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOHMXWCUSMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,6,8-Pentamethyl-1,2-dihydroquinoline

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